molecular formula C7H10BrNS B8645127 5-Bromo-2-tert-butyl-1,3-thiazole

5-Bromo-2-tert-butyl-1,3-thiazole

Cat. No.: B8645127
M. Wt: 220.13 g/mol
InChI Key: ZODTWXIHGGSFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-tert-butyl-1,3-thiazole is a halogenated thiazole derivative with the molecular formula C₇H₁₀BrNS and the SMILES string CC(C)(C)C1=NC=C(S1)Br . Its InChIKey is ZODTWXIHGGSFSN-UHFFFAOYSA-N, and it features a bulky tert-butyl substituent at position 2 and a bromine atom at position 3.

Properties

Molecular Formula

C7H10BrNS

Molecular Weight

220.13 g/mol

IUPAC Name

5-bromo-2-tert-butyl-1,3-thiazole

InChI

InChI=1S/C7H10BrNS/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3

InChI Key

ZODTWXIHGGSFSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-tert-butyl-1,3-thiazole can be achieved through several methods. One common approach involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . This method ensures the selective introduction of the bromine atom at the desired position on the thiazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-tert-butyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles, depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring, which can further react to form more complex structures.

Scientific Research Applications

5-Bromo-2-tert-butyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-tert-butyl-1,3-thiazole involves its interaction with specific molecular targets. The bromine atom and tert-butyl group influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis

Key comparisons include:

Compound Name Substituents (Positions) Key Features
5-Bromo-2-tert-butyl-1,3-thiazole Br (C5), tert-butyl (C2) High steric hindrance; potential for unique pharmacokinetics
2-Bromo-4-phenyl-1,3-thiazole Br (C2), phenyl (C4) Aromatic substituent enhances π-π stacking; used in epothilone analogs
5-Bromo-2-(3-fluorophenyl)-1,3-thiazole Br (C5), 3-fluorophenyl (C2) Electron-withdrawing fluorine modulates reactivity and bioactivity
4-(5-Bromothiophen-2-yl)-2-methyl-1,3-thiazole Br (thiophene), methyl (C2) Thiophene ring introduces conjugated π-system; synthesized via Hantzsch method
2-Amino-5-bromothiazole Br (C5), NH₂ (C2) Amino group enables hydrogen bonding; precursor for bioactive molecules

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